TFA-aa-dU
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Overview
Description
Synthesis Analysis
Synthesis methods for TFA derivatives, such as TFA-aa-dU, often involve multi-component reactions, catalyzed processes, and the use of TFA as a catalyst or reagent. For example, TFA was found efficient for the one-pot synthesis of amidoalkyl naphthols under solvent-free conditions, showcasing its versatility and efficiency in facilitating bond formation and molecular modifications (Kadam, Khanvilkar, & Patel, 2013).
Molecular Structure Analysis
The molecular structure of TFA and its derivatives is characterized by the presence of the trifluoromethyl group, which significantly influences their chemical behavior and interactions. Studies using techniques like X-ray diffraction and NMR have elucidated the structures of TFA derivatives and their complexes. For instance, the study of liquid structures of TFA-water mixtures by Takamuku et al. provided insights into the molecular interactions and structural dynamics influenced by TFA (Takamuku, Kyoshoin, Noguchi, Kusano, & Yamaguchi, 2007).
Chemical Reactions and Properties
TFA derivatives participate in a variety of chemical reactions, highlighting their reactivity and functional versatility. The study on the TFA-mediated synthesis of thioesters demonstrated TFA's role in facilitating C–S bond formation under mild conditions, illustrating its utility in organic synthesis (El-Azab & Abdel-Aziz, 2012).
Physical Properties Analysis
The physical properties of TFA and its derivatives, such as solubility, boiling points, and melting points, are crucial for their application in synthesis and industrial processes. The detailed study of these properties is essential for understanding their behavior in various chemical environments.
Chemical Properties Analysis
The chemical properties of TFA-aa-dU, including acidity, reactivity, and the ability to form complexes with metals, are central to its applications in chemistry. The interaction of TFA with other compounds, leading to the formation of stable complexes, showcases its role in modifying and stabilizing other molecular entities.
Scientific Research Applications
Polymorphism in Sheep
Zhao Cheng-yin (2001) studied the polymorphism of Tf and Alb loci in Tan-yang sheep using polyacrylamide gel electrophoresis, finding 21 genotypes and 8 allelic genes controlling the polymorphism (Zhao Cheng-yin, 2001).
Target Factor Analysis in Chemical Engineering
Amrhein, Srinivasan, and Bonvin (1999) discussed the use of TFA in chemical engineering, particularly for analyzing reaction data based on concentration measurements (Amrhein, Srinivasan, & Bonvin, 1999).
TFA for Analyzing Nonstationary Signals
Kun Yu et al. (2020) proposed a new TFA technique using a polynomial chirplet transform and synchroextracting transform for analyzing nonstationary signals in rotating machinery (Kun Yu et al., 2020).
TFA in Technology Futures Analysis
Porter et al. (2004) explored how various forms of technology futures analysis, including TFA, fit into the broader field, suggesting improvements for the methods used (Porter et al., 2004).
Information Extraction by TFA
Li-min Shao and Griffiths (2010) examined the mechanism of information extraction by TFA using Fourier transform-infrared spectrometry (Li-min Shao & Griffiths, 2010).
Frequency Analysis in Atrial Fibrillation
Bollmann et al. (2003) described the use of frequency analysis techniques, including TFA, in evaluating atrial electrical remodeling in atrial fibrillation (Bollmann et al., 2003).
Future Directions
TFA-aa-dU is extensively used in the biomedical industry, particularly in the synthesis of modified DNA/RNA sequences . It is expected to continue playing a vital role in the production of advanced nucleotide analogs applicable in various therapeutic areas, including antiviral and anticancer drug research and development .
properties
IUPAC Name |
2,2,2-trifluoro-N-[(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O6/c15-14(16,17)12(24)18-3-1-2-7-5-20(13(25)19-11(7)23)10-4-8(22)9(6-21)26-10/h1-2,5,8-10,21-22H,3-4,6H2,(H,18,24)(H,19,23,25)/b2-1+/t8-,9+,10+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPYSSRDTGXWJD-HFVMFMDWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)C(F)(F)F)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)C(F)(F)F)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
TFA-aa-dU |
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